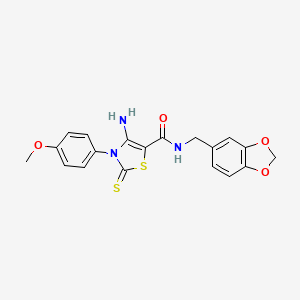
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl). Benzyl groups are commonly found in organic molecules and play a crucial role in various chemical reactions.
2-(4-chloro-3-methylphenoxy): Here, we have a phenoxy group (C₆H₅O-) attached to a chlorine-substituted phenyl ring. The methyl group (CH₃-) adds further complexity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This portion includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring with a sulfur atom (S) and two oxygen atoms (O) in the form of a dioxo group (O₂).
Métodos De Preparación
The synthetic routes for this compound can vary, but one common method involves the following steps:
Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.
Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.
Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).
Industry: Developing new materials or catalysts based on its structure.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.
Propiedades
Fórmula molecular |
C20H21Cl2NO4S |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
Clave InChI |
VYGUWDZGGHXFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![N-(4-bromophenyl)-1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12134977.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)


![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12135043.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
